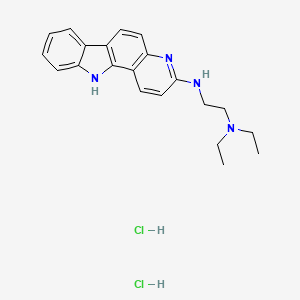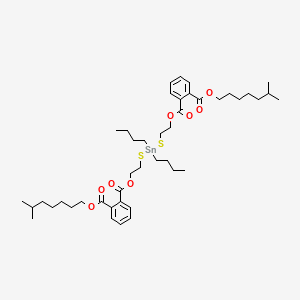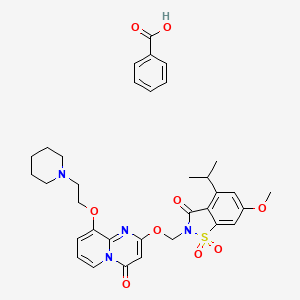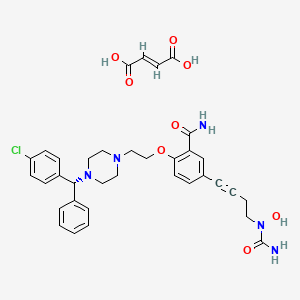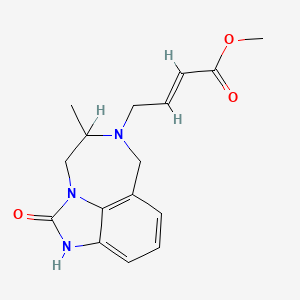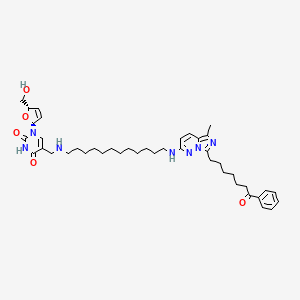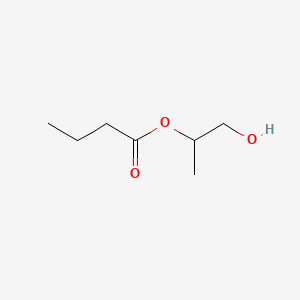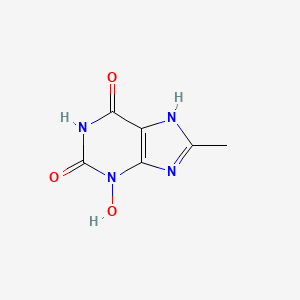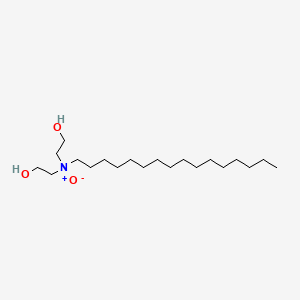
Dihydroxyethyl cetylamine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dihydroxyethyl cetylamine oxide, also known as N,N-bis(2-hydroxyethyl)hexadecan-1-amine oxide, is a chemical compound with the molecular formula C20H43NO3. It is a type of amine oxide surfactant known for its excellent surface-active properties. This compound is widely used in various industries due to its ability to reduce surface tension and stabilize emulsions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dihydroxyethyl cetylamine oxide is typically synthesized through the reaction of N-alkyl-diethanolamine with hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired amine oxide. The chemical structure of the product is confirmed using techniques such as 1H-NMR spectroscopy, mass spectrometry, and FTIR spectroscopy .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
Dihydroxyethyl cetylamine oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced to its corresponding amine.
Substitution: The hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.
Reduction: Reducing agents such as sodium borohydride can be employed.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxides, while reduction will produce the corresponding amine .
Scientific Research Applications
Dihydroxyethyl cetylamine oxide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology experiments as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Widely used in the formulation of personal care products, detergents, and cleaning agents due to its excellent foaming and emulsifying properties
Mechanism of Action
The mechanism of action of dihydroxyethyl cetylamine oxide involves its ability to reduce surface tension and stabilize emulsions. At the molecular level, the compound interacts with both hydrophilic and hydrophobic molecules, allowing it to form micelles and emulsions. This property is particularly useful in applications where the solubilization of hydrophobic compounds in aqueous solutions is required .
Comparison with Similar Compounds
Similar Compounds
N-dodecyl-N,N-di(2-hydroxyethyl)amine oxide: Similar in structure but with a shorter alkyl chain.
N-stearyl-N,N-di(2-hydroxyethyl)amine oxide: Similar in structure but with a longer alkyl chain.
Uniqueness
Dihydroxyethyl cetylamine oxide is unique due to its specific alkyl chain length, which provides a balance between hydrophilic and hydrophobic properties. This balance makes it particularly effective as a surfactant in various applications, offering superior performance compared to similar compounds with shorter or longer alkyl chains .
Properties
CAS No. |
16608-77-8 |
|---|---|
Molecular Formula |
C20H43NO3 |
Molecular Weight |
345.6 g/mol |
IUPAC Name |
N,N-bis(2-hydroxyethyl)hexadecan-1-amine oxide |
InChI |
InChI=1S/C20H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21(24,17-19-22)18-20-23/h22-23H,2-20H2,1H3 |
InChI Key |
BZDOEVMUXJTHPS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+](CCO)(CCO)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


